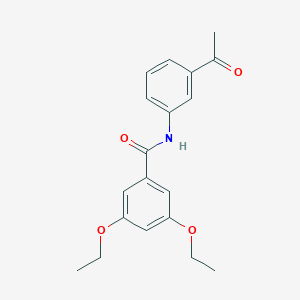
N-(3-acetylphenyl)-3,5-diethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-3,5-diethoxybenzamide, also known as ADEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. ADEB is a derivative of the natural compound, piperine, which is found in black pepper.
Mécanisme D'action
N-(3-acetylphenyl)-3,5-diethoxybenzamide binds to the ATP-binding pocket of Hsp90, preventing the binding of ATP and subsequent chaperone activity. This inhibition leads to the destabilization and degradation of many oncogenic proteins, ultimately leading to apoptosis.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, N-(3-acetylphenyl)-3,5-diethoxybenzamide has also been studied for its effects on glucose metabolism. N-(3-acetylphenyl)-3,5-diethoxybenzamide has been shown to increase glucose uptake in skeletal muscle cells, potentially making it a candidate for the treatment of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-acetylphenyl)-3,5-diethoxybenzamide in lab experiments is its potency and specificity for Hsp90 inhibition. However, N-(3-acetylphenyl)-3,5-diethoxybenzamide has also been shown to have low solubility in water, which can limit its use in certain experiments.
Orientations Futures
Future research on N-(3-acetylphenyl)-3,5-diethoxybenzamide could focus on its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies could investigate the optimal dosage and administration of N-(3-acetylphenyl)-3,5-diethoxybenzamide for its potential therapeutic use.
Méthodes De Synthèse
N-(3-acetylphenyl)-3,5-diethoxybenzamide can be synthesized through a multi-step process starting with the reaction of 3,5-diethoxybenzoic acid with acetic anhydride to form 3,5-diethoxybenzoic anhydride. This intermediate is then reacted with 3-acetylphenol in the presence of a catalyst to produce N-(3-acetylphenyl)-3,5-diethoxybenzamide. The purity and yield of N-(3-acetylphenyl)-3,5-diethoxybenzamide can be improved through recrystallization.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-3,5-diethoxybenzamide has been studied for its potential applications in cancer research, specifically in the inhibition of the enzyme, heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a critical role in the folding and stabilization of many oncogenic proteins. Inhibition of Hsp90 has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(3-acetylphenyl)-3,5-diethoxybenzamide has demonstrated potent inhibitory activity against Hsp90 and has been shown to induce apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C19H21NO4 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
N-(3-acetylphenyl)-3,5-diethoxybenzamide |
InChI |
InChI=1S/C19H21NO4/c1-4-23-17-10-15(11-18(12-17)24-5-2)19(22)20-16-8-6-7-14(9-16)13(3)21/h6-12H,4-5H2,1-3H3,(H,20,22) |
Clé InChI |
CCIQAZLGYHHDKU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)C)OCC |
SMILES canonique |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B245984.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B245987.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide](/img/structure/B245990.png)

![N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline](/img/structure/B245993.png)
![N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B245994.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B245995.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B246001.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]propanamide](/img/structure/B246004.png)
![N-{3-[(3-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246006.png)
![N-{3-[(3,4-dichlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246007.png)
![N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246008.png)
![N-{3-[(3-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246009.png)